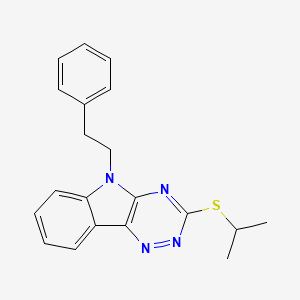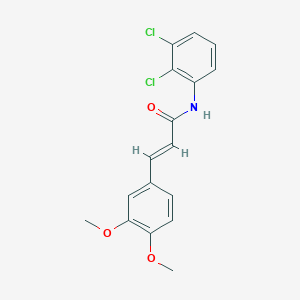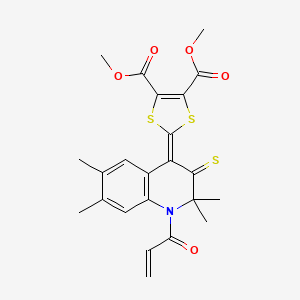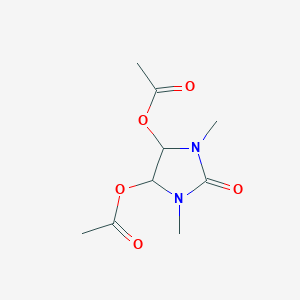![molecular formula C30H17N5O4S2 B15009621 N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15009621.png)
N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound featuring multiple benzothiazole groups. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the treatment of 2-mercaptoaniline with acid chlorides . For instance, the preparation of 2-(2-hydroxyphenyl)benzothiazole involves reacting salicylamide with o-aminothiophenol under oil bath conditions at 220°C for 4-5 hours . The reaction is followed by vacuum distillation, recrystallization, and drying to obtain the final product with a yield of 72% .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole derivatives undergo various chemical reactions, including:
Oxidation: Benzothiazoles can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert benzothiazoles to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazoles can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, benzothiazole derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed as ligands in coordination chemistry and as building blocks for more complex molecules .
Biology
Benzothiazole derivatives exhibit significant biological activity, making them valuable in drug discovery and development. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, benzothiazole derivatives are used in the development of pharmaceuticals. Some drugs containing benzothiazole groups include riluzole and pramipexole, which are used to treat neurological disorders .
Industry
Industrially, benzothiazole derivatives are used as accelerators in the sulfur vulcanization of rubber, as well as in the production of dyes and pigments. They also find applications in nonlinear optics and as components in luminescent materials .
Wirkmechanismus
The mechanism of action of benzothiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes, receptors, and ion channels. For example, riluzole, a benzothiazole derivative, modulates glutamate release and inhibits voltage-gated sodium channels, providing neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzothiazole: Another isomer of benzothiazole with similar chemical properties but different structural arrangement.
2,1-Benzothiazole: Another structural isomer with distinct reactivity and applications.
Benzoxazoles: Compounds where the sulfur atom in benzothiazole is replaced by an oxygen atom, leading to different chemical and physical properties.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its multiple benzothiazole groups, which enhance its chemical stability and reactivity. This compound’s structure allows for diverse applications in various fields, making it a valuable molecule for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C30H17N5O4S2 |
|---|---|
Molekulargewicht |
575.6 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C30H17N5O4S2/c36-25(33-29-31-21-8-1-3-10-23(21)40-29)16-6-5-7-18(14-16)35-27(38)19-13-12-17(15-20(19)28(35)39)26(37)34-30-32-22-9-2-4-11-24(22)41-30/h1-15H,(H,31,33,36)(H,32,34,37) |
InChI-Schlüssel |
NZZOYXBZUYEABW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=NC7=CC=CC=C7S6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15009549.png)

![5-iodo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15009557.png)

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009571.png)

![(2Z)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B15009594.png)
![4-bromo-N'-[(4-chlorophenyl)carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B15009600.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009603.png)
![N-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B15009606.png)

![6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009618.png)
![6-Amino-4-(2-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009619.png)
